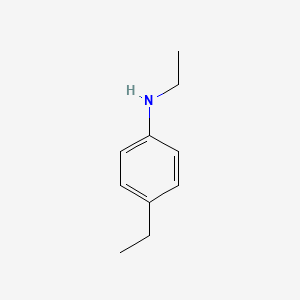

N,4-diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULYIGBEGXLDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423923 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-26-3 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-diethylaniline

This guide provides a comprehensive overview of the core physical and chemical properties of N,N-diethylaniline (DEA), an organic compound of significant interest in industrial synthesis and academic research. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity and handling.

Introduction: The Molecular Profile of N,N-diethylaniline

N,N-diethylaniline is a tertiary amine featuring a phenyl group bonded to a nitrogen atom which is, in turn, substituted with two ethyl groups.[1] This structure imparts a unique combination of aromatic character and aliphatic substitution, defining its role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other organic chemicals.[1][2][3] It is also employed as a catalyst in various organic reactions.[2]

The presence of the diethylamino group significantly influences the electronic properties of the benzene ring, making DEA a key substrate for electrophilic aromatic substitution reactions. Understanding its fundamental properties is crucial for its effective and safe utilization in laboratory and industrial settings.

Molecular Structure of N,N-diethylaniline

A 2D representation of the N,N-diethylaniline molecule.

Physical and Spectroscopic Properties

N,N-diethylaniline is typically a colorless to pale yellow oily liquid with a characteristic fish-like odor.[2][4][5] It is known to be corrosive and can cause irritation to the skin, eyes, and mucous membranes.[2][4]

Table 1: Key Physical Properties of N,N-diethylaniline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [2][4] |

| Molecular Weight | 149.23 g/mol | [2][4] |

| Appearance | Colorless to yellow liquid | [2][4][5][6] |

| Odor | Fish-like, amine-like | [2][4] |

| Melting Point | -38 °C | [2][5][6] |

| Boiling Point | 217 °C | [2][5][6] |

| Density | 0.938 g/mL at 25 °C | [2][5] |

| Flash Point | 88 °C (closed cup) | [6] |

| Solubility in Water | Slightly soluble (1.40 g/L at 12°C) | [3][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | [2][3][7] |

| pKa (of conjugate acid) | 6.57 | [4] |

| Refractive Index (n20/D) | 1.542 | [5] |

Spectroscopic Data

The structural features of N,N-diethylaniline can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on the benzene ring, as well as the methylene and methyl protons of the two ethyl groups.[8]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the different carbon environments within the molecule.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-N stretching vibrations.[9]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9]

Chemical Properties and Reactivity

The chemical behavior of N,N-diethylaniline is dominated by the lone pair of electrons on the nitrogen atom and the activating effect of the diethylamino group on the aromatic ring.

Basicity and Nucleophilicity

As a tertiary amine, N,N-diethylaniline is a weak base. The nitrogen's lone pair can accept a proton, and it reacts with acids in exothermic reactions to form salts.[5][10] The pKa of its conjugate acid is 6.57.[4] The electron-donating inductive effect of the two ethyl groups increases the electron density on the nitrogen, making it more basic than aniline. However, this is counteracted by the resonance effect, where the lone pair is delocalized into the benzene ring, and steric hindrance from the ethyl groups, making it less basic than aliphatic tertiary amines. The lone pair also makes it an effective nucleophile.

Electrophilic Aromatic Substitution

The -N(CH₂CH₃)₂ group is a powerful activating and ortho-, para- directing group for electrophilic aromatic substitution. This is due to the delocalization of the nitrogen's lone pair into the π-system of the benzene ring, which increases the electron density at the ortho and para positions.

Resonance Structures Illustrating Ortho-, Para- Direction

Resonance delocalization increases electron density at ortho and para positions.

Common electrophilic substitution reactions include:

-

Nitration: Under strongly acidic conditions (HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion, which is a meta-directing deactivating group.[11] This leads to the formation of the meta-nitro product.[11] To achieve para-nitration, the amino group must first be protected, for instance, by converting it to an amide.[11][12]

-

Halogenation: N,N-diethylaniline reacts readily with halogens. For example, bromination can occur in solvents like dichloromethane or acetic acid to yield the p-bromo derivative.[13][14] The high reactivity often makes it unnecessary to use a Lewis acid catalyst.

-

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), typically at the para position.

Oxidation

N,N-diethylaniline can be oxidized by various reagents. With oxidizing agents like m-CPBA, it can be converted to N,N-diethylaniline N-oxide.[15] This N-oxide intermediate is synthetically useful and can undergo further reactions.[15][16]

Key Experimental Protocol: Para-Bromination

This protocol outlines a standard laboratory procedure for the selective monobromination of N,N-diethylaniline at the para position. The high activation of the ring by the diethylamino group allows for direct bromination without a catalyst.

Workflow for Para-Bromination of N,N-diethylaniline

A step-by-step workflow for the synthesis of p-bromo-N,N-diethylaniline.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).[13]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (1 equivalent) in DCM. Add this bromine solution dropwise to the stirred aniline solution, ensuring the temperature remains between 0-5 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Workup: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct and quench any unreacted bromine.[13] Continue adding until the pH of the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure p-bromo-N,N-diethylaniline.[13]

Safety and Handling

N,N-diethylaniline is a hazardous substance and must be handled with appropriate safety precautions.[2] It is toxic if swallowed, inhaled, or absorbed through the skin.[17] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][17]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and sources of ignition.[5][17] The material is combustible.[5][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

N,N-diethylaniline is a cornerstone intermediate in organic synthesis, valued for its nucleophilic character and the strong activating properties it confers upon the aromatic ring. Its physical properties dictate its handling and storage, while its chemical reactivity, particularly in electrophilic aromatic substitution, provides a pathway to a wide array of functionalized aromatic compounds. A thorough understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and responsible application in research and development.

References

- N,N-Diethylaniline | C10H15N | CID 7061. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Diethylaniline]

- N,N-Diethylaniline CAS 91-66-7. Shandong Xuchen Chemical Technology Co,. Ltd. [URL: https://www.xcchem.com/n-n-diethylaniline-cas-91-66-7-product/]

- 91-66-7 CAS | N,N-DIETHYLANILINE. Loba Chemie. [URL: https://www.lobachemie.com/amines-and-amine-salts/n-n-diethylaniline-03322.aspx]

- N,N-Diethylaniline CAS#: 91-66-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6712873.htm]

- N,N-Dimethylaniline. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-09/documents/n-n-dimethylaniline.pdf]

- Technical Support Center: Bromination of N,N-diethyl-4-methylaniline. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-support]

- N,N-DIETHYLANILINE. CAMEO Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/601]

- Chemical Properties of N,N-Diethylaniline (CAS 91-66-7). Cheméo. [URL: https://www.chemeo.com/cid/43-239-1/N-N-Diethylaniline.html]

- N,N-Diethylaniline | 91-66-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6712873_EN.htm]

- Material Safety Data Sheet - N,N,Diethylaniline 99% AR. Oxford Lab Fine Chem LLP. [URL: https://www.oxfordlabchem.com/msds/N,N,DIETHYLANILINE_99_AR_D00255.pdf]

- Bromination of N,N-Dimethylaniline. Prezi. [URL: https://prezi.com/p/edit/c2q_ujr-s0v9/]

- Safety Data Sheet: N,N-diethylaniline. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1CA2-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQyMDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NzkxNjcwNzAucGRmfDU4YjQ5ZmM0YjM2ZGI5ZTQ2ZGNkM2Y5YjM2ZDU1YjQzY2Y2Y2U3Y2M4YjY5YjYwZWIzYjYxOWEwYjY5ZTU5Y2M]

- N,N-Diethyl Aniline CAS No 91-66-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/027875_6.pdf]

- NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. CDC. [URL: https://www.cdc.gov/niosh/npg/npgd0223.html]

- N,N-Dimethylaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/121-69-7.htm]

- N,N-Diethylaniline. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91667&Type=IR-SPEC&Index=1]

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- CAS 91-66-7: N,N-Diethylaniline. CymitQuimica. [URL: https://www.cymitquimica.com/cas/91-66-7]

- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. ResearchGate. [URL: https://www.researchgate.

- Application Notes and Protocols: Nitration of 2,6-Diethylaniline Derivatives. Benchchem. [URL: https://www.benchchem.

- N,N-Diethylaniline(91-66-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/91-66-7_1HNMR.htm]

- N,N-Diethylaniline 91-66-7 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/N,N-Diethylaniline-91-66-7.html]

- N,N-Diethylaniline >= 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/185868]

- Mono-nitration of dimethylaniline. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=170068]

- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0658]

- N,N-Diethylaniline. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91667&Type=IR-SPEC&Index=2]

- The Mechanism of the Reaction of N,N-Dimethylaniline Oxide with Acetic Anhydride. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01552a088]

- Bromination of aromatic compounds without catalyst. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=166166]

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10076249]

- Preparation method of N, N-diethyl aniline. Google Patents. [URL: https://patents.google.

- STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja02213a009]

- HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). Academia.edu. [URL: https://www.academia.edu/43036494/Experiment_1_Date_20_03_2020_HALOGEN_ADDITION_TO_C_C_BOND_Bromination_of_trans_stilbene_Conventional_Procedure]

- Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

Sources

- 1. CAS 91-66-7: N,N-Diethylaniline | CymitQuimica [cymitquimica.com]

- 2. xcchemico.com [xcchemico.com]

- 3. guidechem.com [guidechem.com]

- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 6. 91-66-7 CAS | N,N-DIETHYLANILINE | Amines & Amine Salts | Article No. 03322 [lobachemie.com]

- 7. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 8. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]

- 9. N,N-Diethylaniline [webbook.nist.gov]

- 10. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prezi.com [prezi.com]

- 14. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com [carlroth.com]

An In-Depth Technical Guide to N,N-Diethylaniline (CAS 91-66-7)

For Researchers, Scientists, and Drug Development Professionals

N,N-diethylaniline, a tertiary amine with the CAS number 91-66-7, is a versatile organic compound with significant applications across various scientific disciplines, including pharmaceuticals, dye manufacturing, and specialized organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis and purification methodologies, key reaction mechanisms, and critical safety protocols, tailored for professionals in research and development.

Core Chemical and Physical Properties

N,N-diethylaniline is a colorless to pale yellow oily liquid, often characterized by a distinctive fish-like odor.[1][4] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1][4] |

| Molecular Weight | 149.23 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [1][4][5] |

| Odor | Fish-like | [1][4] |

| Melting Point | -38 °C | [1][6] |

| Boiling Point | 217 °C | [1][6] |

| Density | 0.938 g/mL at 25 °C | [1][6] |

| Vapor Density | 5.2 (air = 1) | [1] |

| Vapor Pressure | 1 mmHg at 49.7 °C | [1] |

| Flash Point | 85 °C (185 °F) | [4][5] |

| Autoignition Temperature | 630 °C (1166 °F) | [5] |

| Solubility | Slightly soluble in water; miscible with acetone, chloroform, alcohol, and ether.[1][7] | |

| Refractive Index (n²⁰/D) | 1.542 | [5][6] |

These properties underscore the compound's nature as a relatively high-boiling, combustible liquid that is stable under normal conditions but incompatible with strong oxidizing agents and acids.[5][7]

Synthesis and Purification Strategies

The industrial synthesis of N,N-diethylaniline is most commonly achieved through the ethylation of aniline.[4] One established method involves the reaction of aniline with ethanol at elevated temperatures and pressures in the presence of an acid catalyst.[4] Another approach utilizes the reaction of aniline hydrochloride with ethanol in an autoclave.[8]

Figure 1: A simplified diagram illustrating the synthesis of N,N-diethylaniline from aniline and ethanol.

Purification Protocol for Research Applications

For high-purity applications, such as in pharmaceutical synthesis, commercial N,N-diethylaniline often requires further purification to remove residual primary and secondary amines (e.g., aniline and N-ethylaniline). A common and effective method involves treatment with acetic anhydride.

Step-by-Step Purification Methodology:

-

Acylation of Contaminants: Reflux the commercial N,N-diethylaniline with an excess of acetic anhydride for several hours. This step selectively converts primary and secondary amines into their corresponding, higher-boiling acetamides.

-

Removal of Excess Acetic Anhydride: After the reflux period, distill off the excess acetic anhydride.

-

Acidic Wash: Cool the residue and dissolve it in ice-cold dilute hydrochloric acid. This protonates the desired N,N-diethylaniline, rendering it water-soluble, while non-basic impurities can be extracted with a non-polar solvent like ether.

-

Liberation of the Free Base: Cautiously basify the acidic aqueous layer with a strong base, such as sodium hydroxide, until alkaline. This deprotonates the N,N-diethylaniline hydrochloride, causing the free amine to separate as an oily layer.

-

Extraction and Drying: Extract the liberated N,N-diethylaniline with a suitable organic solvent (e.g., ether), and dry the organic phase over a suitable drying agent like potassium hydroxide (KOH) pellets or anhydrous calcium sulfate (CaSO₄).

-

Final Distillation: Perform a final fractional distillation under reduced pressure to obtain highly purified N,N-diethylaniline.[6][9][10]

Figure 2: A workflow diagram for the purification of N,N-diethylaniline.

Key Reactions and Applications in Drug Development

N,N-diethylaniline's utility in research and drug development stems from its role as a versatile chemical intermediate, catalyst, and precursor to important reagents.[1][7][11][12]

Intermediate in Synthesis

The compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2][12] It is a key precursor in the production of azo dyes and triphenylmethane dyes.[1][12] In the pharmaceutical industry, it serves as an intermediate for the synthesis of a range of active pharmaceutical ingredients (APIs).[12][13]

Catalytic Activity

As a tertiary amine, N,N-diethylaniline can function as a base catalyst in various organic reactions. Its steric hindrance around the nitrogen atom, due to the two ethyl groups, makes it a non-nucleophilic base, which is advantageous in reactions where nucleophilic attack by the amine is an undesired side reaction.

Formation of Reducing Agents

N,N-diethylaniline forms a complex with borane (BH₃), known as diethylaniline borane. This complex is a stable and convenient source of borane, used as a reducing agent in organic synthesis.[1][7] It offers a milder and more selective alternative to other borane complexes for the reduction of various functional groups.

Analytical Characterization

Ensuring the identity and purity of N,N-diethylaniline is paramount in research and manufacturing. Several analytical techniques are routinely employed for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-diethylaniline is characteristic. It typically shows a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups, along with signals in the aromatic region for the phenyl group protons.[4][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the methyl, methylene, and aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C-N stretching bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying any volatile impurities. The mass spectrum of N,N-diethylaniline will show a molecular ion peak corresponding to its molecular weight.

Safety, Handling, and Toxicology

N,N-diethylaniline is classified as a hazardous substance and requires careful handling to minimize exposure risks.[1][15]

Toxicological Profile:

-

Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[15][16]

-

Health Effects: Inhalation can affect the central nervous system and circulatory system, leading to symptoms like headache and dizziness.[17] Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, causing cyanosis.[15]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.[15][16]

-

Corrosivity: It is corrosive and can cause irritation to the skin, eyes, and mucous membranes.[1][4]

Safe Handling and Storage:

-

Ventilation: Always handle N,N-diethylaniline in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][18]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[5][15] Keep containers tightly closed and protect from light.[15] It should be stored separately from strong oxidizing agents and strong acids.[5][18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]

Figure 3: Key safety precautions for handling N,N-diethylaniline.

Conclusion

N,N-diethylaniline is a cornerstone intermediate in organic chemistry with significant relevance to the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, purification, and safe handling is essential for its effective and responsible use in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to leverage the capabilities of this versatile compound while maintaining the highest standards of safety and scientific integrity.

References

- Shandong Xuchen Chemical Technology Co,. Ltd. (n.d.). N,N-Diethylaniline CAS 91-66-7.

- Actylis. (n.d.). N,N-Diethylaniline - Catalyst - Intermediate - Amines.

- LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia.

- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline.

- PubChem. (n.d.). N,N-Diethylaniline. National Center for Biotechnology Information.

- CDH Fine Chemical. (n.d.). N,N-Diethyl Aniline CAS No 91-66-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PrepChem.com. (n.d.). Preparation of N,N-diethylaniline.

- MIT-IVY Industry Co., Ltd. (n.d.). N,N-Diethylaniline 91-66-7 professional manufacturer.

- ChemicalBook. (2023). N,N-Diethylaniline.

- Fisher Scientific. (2021). SAFETY DATA SHEET: N,N-Diethylaniline.

- Industrial Solvents & Chemicals Pvt. Ltd. (n.d.). N,N-Diethyl Aniline (DEA).

- ChemicalBook. (n.d.). N,N-Diethylaniline CAS#: 91-66-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylaniline: A Key Intermediate in Pharmaceutical and Specialty Chemical Manufacturing.

- ChemicalBook. (n.d.). N,N-Diethylaniline | 91-66-7.

- Sigma-Aldrich. (n.d.). N,N-Diethylaniline = 99 91-66-7.

- chemBlink. (n.d.). N,N-Diethylaniline [CAS# 91-66-7].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline.

- Loba Chemie. (2020). N,N-DIETHYLANILINE AR Safety Data Sheet.

- ChemicalBook. (n.d.). N,N-Diethylaniline(91-66-7) 1H NMR spectrum.

Sources

- 1. xcchemico.com [xcchemico.com]

- 2. Industrial Solvents & Chemicals was founded by a group of businessmen having long standing experience in chemicals and pharmaceuticals [iscpl.com]

- 3. CAS # 91-66-7, N,N-Diethylaniline, N,N-diethylaminobenzene, N,N-diethylbenzenamine, DEA - chemBlink [chemblink.com]

- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 6. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 7. China N,N-Diethylaniline 91-66-7 professional manufacturer EINECS No.: 202-088-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 8. prepchem.com [prepchem.com]

- 9. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 10. N,N-Diethylaniline | 91-66-7 [amp.chemicalbook.com]

- 11. Actylis - N,N-Diethylaniline - Catalyst - Intermediate - Amines [solutions.actylis.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. epa.gov [epa.gov]

- 18. fishersci.com [fishersci.com]

N,N-diethylaniline molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylaniline (DEA) is a tertiary amine characterized by a benzene ring substituted with a diethylamino group. As a fundamental organic compound, it serves as a crucial intermediate and building block in a multitude of synthetic applications. Its utility is most prominent in the manufacturing of dyes, such as azo and triphenylmethane dyes, and as a precursor in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2][3] Physically, N,N-diethylaniline presents as a colorless to pale yellow liquid, often recognized by its distinct fish-like odor.[2][4] Its chemical reactivity, driven by the nucleophilic nitrogen atom and the aromatic ring, makes it a versatile reagent in organic synthesis, including as a catalyst and in the formation of reducing agents like diethylaniline borane.[2] This guide provides a detailed examination of its molecular structure, physicochemical properties, and the analytical methodologies essential for its characterization.

Molecular Structure and Weight

The structural identity and molecular weight of a compound are its most fundamental characteristics, dictating its physical properties and chemical reactivity.

Chemical Identity:

-

Common Synonyms: Diethylaniline, Diethylphenylamine, N,N-Diethylaminobenzene[1][4][6]

-

CAS Registry Number: 91-66-7[6]

Structural Elucidation: The molecule consists of a central nitrogen atom bonded to a phenyl group (C₆H₅) and two ethyl groups (-C₂H₅). The nitrogen atom is sp² hybridized, although with some sp³ character, resulting in a trigonal pyramidal geometry. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions.

Caption: 2D Molecular Structure of N,N-diethylaniline.

Molecular Weight: The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 15 atoms × 1.008 u = 15.12 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

The calculated molecular weight is approximately 149.24 g/mol .[2][4][5][7] This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Physicochemical Properties

The bulk properties of N,N-diethylaniline are critical for its handling, storage, and application in various experimental setups. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [2][4] |

| Odor | Fish-like | [2][4] |

| Melting Point | -38 °C | [2][3][8] |

| Boiling Point | 216 - 217 °C (at 760 mmHg) | [2][3][8] |

| Density | 0.938 g/mL at 25 °C | [2][9] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, chloroform | [1][2][9] |

| Flash Point | 83 - 92 °C | [3][8] |

| Refractive Index | ~1.542 at 20 °C | [4][9] |

| Vapor Pressure | 1 mmHg at 49.7 °C | [2] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of N,N-diethylaniline is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule.

Caption: Workflow for Spectroscopic Analysis of N,N-diethylaniline.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. For N,N-diethylaniline in CDCl₃, one would expect:

-

A multiplet in the aromatic region (δ ~6.6-7.3 ppm) corresponding to the 5 protons of the phenyl group.

-

A quartet at approximately δ 3.4 ppm, integrating to 4 protons, corresponding to the methylene (-CH₂-) groups of the ethyl substituents. The splitting into a quartet is due to coupling with the adjacent methyl protons.

-

A triplet at approximately δ 1.2 ppm, integrating to 6 protons, corresponding to the methyl (-CH₃) groups. The splitting into a triplet is due to coupling with the adjacent methylene protons.[10]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected absorptions include:

-

C-H stretching from the aromatic ring (~3000-3100 cm⁻¹).

-

C-H stretching from the aliphatic ethyl groups (~2850-2970 cm⁻¹).

-

C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).

-

C-N stretching, a characteristic peak for aromatic amines (~1340 cm⁻¹).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 149, confirming the molecular weight.[11] The primary fragmentation pattern involves the loss of a methyl group (M-15), resulting in a prominent peak at m/z = 134.

Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of N,N-diethylaniline for ¹H NMR analysis.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the N,N-diethylaniline sample.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; CDCl₃ is common as it dissolves the analyte well and its residual proton signal does not typically interfere with analyte signals.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer's spinner. Place it in the instrument.

-

Data Acquisition: Set up the acquisition parameters (e.g., number of scans, pulse sequence). Acquire the spectrum.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

Synthesis Methodology

A common and established method for the industrial preparation of N,N-diethylaniline involves the direct alkylation of aniline. The following workflow is based on a classical high-pressure method.

Caption: High-Pressure Synthesis of N,N-diethylaniline.

Protocol: Synthesis from Aniline Hydrochloride

This protocol describes the synthesis of N,N-diethylaniline via the alkylation of aniline hydrochloride with ethanol.[12] The causality behind using an autoclave is to achieve the necessary temperature and pressure to drive the nucleophilic substitution reaction, which would be inefficient at atmospheric pressure.

-

Reaction Setup: Charge an enamelled autoclave with 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.

-

Heating: Seal the autoclave and heat the mixture to 180 °C for 8 hours. The elevated temperature and resulting pressure facilitate the ethylation of the aniline nitrogen.

-

Initial Workup: After cooling, transfer the contents to a round-bottomed flask. Distill off the unreacted alcohol and any ethyl ether formed as a byproduct.

-

Liberation of Free Base: Treat the residual mixture, which contains both mono- and diethylaniline hydrochlorides, with 110 g of a 30% aqueous sodium hydroxide solution. This neutralizes the hydrochloride salts, liberating the free amines.

-

Purification via Steam Distillation: Perform a steam distillation on the mixture. N,N-diethylaniline is volatile with steam and will co-distill, separating it from non-volatile impurities and reaction byproducts.

-

Salting Out: Add sodium chloride to the distillate to decrease the solubility of the organic product in the aqueous phase, a process known as "salting out."

-

Final Distillation: Separate the organic layer and perform a final fractional distillation, collecting the fraction that boils at approximately 217 °C. This yields the pure N,N-diethylaniline product.

Safety and Handling

As a laboratory chemical, N,N-diethylaniline must be handled with appropriate caution. It is classified as a hazardous substance.[2]

-

Primary Hazards: The compound is toxic by inhalation, in contact with skin, and if swallowed.[13] It is corrosive and can cause irritation to the skin, eyes, and mucous membranes.[2][4] Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[13]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13] All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, open flames, and strong oxidizing agents.[9][14] The container should be kept tightly closed.[14]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Prevent entry into sewers or waterways.[13] Disposal must be in accordance with local, state, and federal regulations.

This guide provides the foundational knowledge required for the safe and effective use of N,N-diethylaniline in a research and development setting. Adherence to established protocols and safety measures is essential for ensuring scientific integrity and personnel safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7061, N,N-Diethylaniline. PubChem. [Link]

-

Shandong Xuchen Chemical Technology Co,. Ltd. N,N-Diethylaniline CAS 91-66-7. [Link]

-

National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]

-

PrepChem.com. Preparation of N,N-diethylaniline. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: N,N-diethylaniline. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - N,N,Diethylaniline 99% AR. [Link]

-

Stenutz, R. N,N-diethylaniline. [Link]

-

Wikipedia. Diethylaniline. [Link]

-

Loba Chemie Pvt. Ltd. N,N-DIETHYLANILINE. [Link]

-

International Programme on Chemical Safety (IPCS). ICSC 1609 - N,N-DIETHYLANILINE. [Link]

-

Loba Chemie Pvt. Ltd. Safety Data Sheet N,N-DIETHYLANILINE AR. [Link]

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of N,N-Diethylaniline. [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of N,N-Diethylaniline. [Link]

-

SpectraBase. N,N-diethylaniline Mass Spectrum (GC). [Link]

-

El-Dissouky, A., et al. (2006). Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents. Journal of Molecular Structure. [Link]

Sources

- 1. CAS 91-66-7: N,N-Diethylaniline | CymitQuimica [cymitquimica.com]

- 2. xcchemico.com [xcchemico.com]

- 3. Diethylaniline - Wikipedia [en.wikipedia.org]

- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N,N-Diethylaniline [webbook.nist.gov]

- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 91-66-7 CAS | N,N-DIETHYLANILINE | Amines & Amine Salts | Article No. 03322 [lobachemie.com]

- 9. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 10. N,N-Diethylaniline(91-66-7) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

Introduction: The Industrial Significance of N,N-Diethylaniline

An In-Depth Technical Guide to the Synthesis of N,N-Diethylaniline from Aniline

N,N-diethylaniline (DEA) is a tertiary amine of significant industrial value, serving as a pivotal intermediate in the synthesis of a wide array of commercial products. Its primary applications are found in the manufacturing of dyes, particularly azoic and triphenylmethane dyes like alkaline bright green. Beyond colorants, DEA is a crucial component in pharmaceutical synthesis, agrochemicals, and as a polymerization accelerator, notably for acrylic resins used in medical and dental applications. Given its broad utility, the efficient and selective synthesis of N,N-diethylaniline from aniline is a cornerstone process in industrial organic chemistry.

This guide provides a comprehensive technical overview for researchers, chemists, and process development professionals on the primary methodologies for synthesizing N,N-diethylaniline from aniline. We will delve into the underlying reaction mechanisms, compare the predominant industrial and laboratory-scale synthetic routes, and provide actionable protocols and process control insights.

Part 1: Reaction Fundamentals and Mechanistic Insights

The synthesis of N,N-diethylaniline from aniline is fundamentally an N-alkylation reaction. The nitrogen atom of the aniline molecule acts as a nucleophile, attacking an electrophilic ethyl group provided by an ethylating agent. This process occurs in a consecutive manner, presenting the primary challenge of the synthesis: controlling selectivity.

-

Step 1: Mono-alkylation: Aniline reacts with an ethylating agent to form N-ethylaniline (MEA).

-

Step 2: Di-alkylation: The resulting N-ethylaniline, which is also nucleophilic, competes with the remaining aniline to react with a second equivalent of the ethylating agent, yielding the desired N,N-diethylaniline (DEA).

The key to a successful synthesis lies in driving the reaction towards the formation of DEA while minimizing unreacted MEA and preventing over-alkylation, which leads to the formation of quaternary ammonium salts.[1] A common side reaction, particularly under high temperatures with certain catalysts, is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[2][3]

Caption: Consecutive N-alkylation pathway from Aniline to N,N-Diethylaniline.

Part 2: A Comparative Analysis of Synthetic Methodologies

Several distinct methods have been developed for the ethylation of aniline. The choice of methodology is dictated by factors such as production scale, cost of raw materials, safety considerations, and available equipment.

Methodology 1: Direct Alkylation with Ethanol

The use of ethanol as an ethylating agent is the most common industrial approach due to its low cost and relatively low toxicity. This reaction is typically performed at high temperatures and requires a catalyst. It can be executed in either the liquid or vapor phase.

-

Liquid-Phase Synthesis: This classic method involves heating aniline and ethanol with a strong mineral acid, such as sulfuric or hydrochloric acid, in a high-pressure autoclave.[4][5][6] The acid protonates the ethanol, making it a better leaving group for nucleophilic attack by aniline.

-

Causality: The high pressure (often exceeding 30 atm) and temperature (180-230°C) are necessary to achieve a sufficient reaction rate.[4][5] The use of aniline hydrochloride directly as a starting material is also a common variant.[4] A significant drawback is the highly corrosive nature of the acidic environment at high temperatures, necessitating specialized corrosion-resistant reactors.[7] Byproducts from sulfated intermediates may form, requiring a subsequent hydrolysis step, often with sodium hydroxide, to liberate the free amine.[5]

-

-

Vapor-Phase Synthesis: To circumvent the corrosion and pressure issues of the liquid-phase process, vapor-phase alkylation has been widely adopted. A gaseous mixture of aniline and ethanol is passed over a bed of a solid acid catalyst at elevated temperatures (220–260°C) and atmospheric pressure.[2][3][8]

-

Catalyst Systems: A variety of solid acid catalysts are effective, including zeolites (e.g., HY, H-ZSM-5), γ-alumina, and niobic acid.[2][7][8] The catalyst's acidic sites facilitate the reaction, and its properties can be tuned to influence selectivity.

-

Process Advantage: This method allows for continuous operation and avoids the harsh liquid acids, thus reducing equipment corrosion.[7] However, catalyst deactivation over time and the potential for C-alkylation side reactions at higher temperatures are key challenges to manage.[2]

-

Caption: Simplified workflow for continuous vapor-phase synthesis of DEA.

Methodology 2: Alkylation with Ethyl Halides & Phase-Transfer Catalysis

Reacting aniline with ethyl halides, such as bromoethane or chloroethane, is another viable route. This reaction typically requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. To improve the efficiency of this biphasic reaction (aqueous base, organic aniline), phase-transfer catalysis (PTC) is often employed.[9][10]

-

Mechanism of Action: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetramethylammonium bromide), transports the base (e.g., hydroxide ions) from the aqueous phase into the organic phase.[9][11] This allows the deprotonation of aniline or neutralization of the formed acid to occur efficiently in the same phase as the ethyl halide, dramatically accelerating the reaction.

-

Advantages: This method can often be performed under much milder conditions (lower temperature and pressure) than the ethanol-based routes.

-

Trustworthiness: The primary drawback is the higher cost and greater environmental/safety concerns associated with ethyl halides compared to ethanol. However, for specific applications requiring high selectivity and mild conditions, it remains a valuable option.

Methodology 3: Reductive Amination

Reductive amination is a highly selective and efficient laboratory-scale method that is gaining industrial interest.[1] The process involves the reaction of aniline with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ to yield the ethylated amine.

-

Reagent Systems: A variety of reducing agents can be used.

-

Borohydrides: Sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (STAB) are common choices for this reduction.[12]

-

Catalytic Hydrogenation: A more atom-economical approach uses a catalyst, typically Palladium on carbon (Pd/C), with a hydrogen source.[1] The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ammonium formate.[1]

-

-

Expertise & Selectivity: A key advantage of reductive amination is its exceptional selectivity. The reaction conditions are mild (often room temperature), which minimizes C-alkylation and virtually eliminates the formation of quaternary ammonium salts.[1] By controlling the stoichiometry of the aniline and acetaldehyde, one can selectively target either mono- or di-alkylation.

Data Presentation: Comparison of Synthetic Routes

| Feature | Direct Alkylation with Ethanol | Alkylation with Ethyl Halides (PTC) | Reductive Amination |

| Ethylating Agent | Ethanol | Bromoethane, Chloroethane | Acetaldehyde |

| Typical Conditions | High Temp (180-260°C), High Pressure (Liquid) or Atmospheric (Vapor) | Mild Temp (Ambient to moderate heating), Atmospheric Pressure | Mild Temp (Often Room Temp), Atmospheric Pressure |

| Catalyst/Reagents | H₂SO₄, HCl, Zeolites, Al₂O₃, Niobic Acid[2][4][7] | Phase-Transfer Catalyst (e.g., R₄N⁺X⁻), Base (e.g., NaOH)[9][10] | Reducing Agent (e.g., NaBH₄) or Catalyst (e.g., Pd/C) + H₂ Source[1][12] |

| Advantages | Low-cost ethylating agent, suitable for large-scale industrial production. | High yields, mild reaction conditions, good selectivity. | Excellent selectivity, avoids over-alkylation, very mild conditions.[1] |

| Disadvantages | Harsh conditions, corrosion (liquid phase), byproduct formation (C-alkylation).[2][7] | Expensive and hazardous alkylating agents. | Higher reagent cost (acetaldehyde, reducing agents), less atom-economical. |

| Industrial Scale | High (Predominant Method) | Moderate/Specialty | Low to Moderate (Growing Interest) |

Part 3: Experimental Protocols and Purification

The following protocols are illustrative of the methodologies described. All procedures must be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Liquid-Phase Synthesis using Aniline Hydrochloride (Autoclave Method)

This protocol is adapted from established literature procedures.[4]

-

Reactor Charging: In a suitable enamelled or corrosion-resistant high-pressure autoclave, charge 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.

-

Reaction: Seal the autoclave and heat the mixture to 180°C. Maintain this temperature for 8 hours. The internal pressure will rise significantly.

-

Cooling & Quenching: After the reaction period, cool the autoclave to room temperature and safely vent any residual pressure. Transfer the contents to a round-bottomed flask.

-

Workup: Add 110 g of 30% aqueous sodium hydroxide solution to the crude reaction mixture to neutralize the hydrochloride and any remaining acid.

-

Purification - Steam Distillation: Subject the basified mixture to steam distillation. The volatile amines (DEA, MEA, aniline) will co-distill with the water.

-

Isolation: Collect the distillate in a separating funnel. The organic layer containing the crude amine mixture will separate from the aqueous layer. To improve separation, the distillate can be saturated with sodium chloride ("salting out").[4]

-

Final Purification - Fractional Distillation: Separate the organic layer, dry it over a suitable drying agent (e.g., solid KOH), and perform fractional distillation under reduced pressure. Collect the fraction boiling at approximately 217°C (at atmospheric pressure) as pure N,N-diethylaniline.[4]

Protocol 2: Reductive Amination using Pd/C and Ammonium Formate

This protocol is based on modern, selective N-alkylation methods.[1]

-

Catalyst Activation: To a flask containing 0.5 mmol of 10% Pd/C, add 90 mL of 2-propanol. Then, add a solution of 50 mmol of ammonium formate dissolved in 10 mL of water. Stir the mixture for 5 minutes to activate the catalyst through the in-situ generation of hydrogen.

-

Reaction Initiation: To the activated catalyst slurry, add 5 mmol of N-ethylaniline and 5 mmol of acetaldehyde.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst.

-

Solvent Removal: Remove the solvent (2-propanol/water) from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction & Purification: Dilute the residue with dichloromethane (or ethyl acetate) and wash with a brine solution. Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[1] Remove the solvent under reduced pressure to yield the crude product. If necessary, further purify by silica gel column chromatography.[1]

Purification Insights: A Self-Validating System

Regardless of the synthetic method, the crude product is a mixture of DEA, MEA, unreacted aniline, and potentially other byproducts.[13] Fractional distillation under reduced pressure is the universally applied technique for purification on both lab and industrial scales.[4][14]

For very high purity requirements, a chemical purification step can be introduced. Refluxing the crude product with acetic anhydride converts the remaining primary (aniline) and secondary (MEA) amines into their corresponding acetamides.[15] These amides have much higher boiling points than DEA. Subsequent fractional distillation easily separates the volatile DEA from the non-volatile anilide byproducts, providing a highly pure final product.

Part 4: Safety and Handling

Professional diligence regarding safety is paramount when synthesizing N,N-diethylaniline.

-

Reagent Hazards: Aniline is highly toxic via inhalation, ingestion, and skin contact. Ethanol is a flammable liquid. Ethyl halides are volatile and toxic. Acetaldehyde is extremely volatile and flammable. Strong acids are highly corrosive.

-

Product Hazards: N,N-diethylaniline is toxic if ingested, inhaled, or absorbed through the skin and is toxic to aquatic life.[16][17][18] It is also a combustible liquid.[18]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[16][18] Operations involving high-pressure autoclaves require specialized equipment and adherence to strict safety protocols.[19]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (check compatibility), and a lab coat, is mandatory.[17][19][20] For operations with high vapor concentrations, respiratory protection may be necessary.[20]

Conclusion and Future Outlook

The synthesis of N,N-diethylaniline from aniline is a mature and vital industrial process. While high-temperature alkylation with ethanol remains the workhorse of large-scale production, its reliance on harsh conditions presents ongoing challenges in terms of energy consumption and equipment maintenance. Methodologies such as phase-transfer catalysis offer milder alternatives, and reductive amination provides unparalleled selectivity, making it an attractive option for the synthesis of high-value fine chemicals and pharmaceuticals.[1]

Future research and development will likely focus on creating more robust, selective, and environmentally benign catalysts for vapor-phase synthesis and developing cost-effective, scalable reductive amination protocols. The goal remains to enhance process efficiency, minimize waste, and improve the overall sustainability of producing this essential chemical intermediate.

References

-

Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]

-

Preparation of N,N-diethylaniline. PrepChem.com. [Link]

-

N,N-DIETHYLANILINE FOR SYNTHESIS. Loba Chemie. [Link]

-

Safety Data Sheet: N,N-diethylaniline. Carl ROTH. [Link]

-

material safety data sheet - n,n,diethylaniline 98.5%. [Link]

-

Study of Phase Transfer Catalytic Synthesis of N,N-diethylaniline with Tetramethylammonium Bromide. Semantic Scholar. [Link]

-

N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity. Semantic Scholar. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]

-

Preparation of N,N-dimethylaniline. PrepChem.com. [Link]

-

Material Safety Data Sheet - Borane-N,N-diethylaniline complex. Cole-Parmer. [Link]

-

N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity. ResearchGate. [Link]

- Preparation method of N, N-diethyl aniline.

-

Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. ResearchGate. [Link]

-

N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. ResearchGate. [Link]

-

Purification of Dimethylaniline. American Chemical Society. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. [Link]

-

Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. Wiley Online Library. [Link]

-

One pot synthesis of N-ethylaniline from nitrobenzene and ethanol. ResearchGate. [Link]

-

Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi. [Link]

-

Industrial Phase-Transfer Catalysis. [Link]

-

Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. ResearchGate. [Link]

-

The liquid phase reaction of aniline with ethanol produces wanted monoeth.. Filo. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

-

Regio-selective catalytic vapor phase alkylation of aniline: Preparation of 2,6-diethylaniline. ResearchGate. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study of Phase Transfer Catalytic Synthesis of N,N-diethylaniline with Tetramethylammonium Bromide | Semantic Scholar [semanticscholar.org]

- 10. phasetransfer.com [phasetransfer.com]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N,N-Diethylaniline | 91-66-7 [amp.chemicalbook.com]

- 15. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Solubility of N,N-Diethylaniline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

N,N-diethylaniline (DEA) is a tertiary amine that serves as a vital building block and catalyst in numerous industrial and laboratory applications. From the synthesis of dyes and pharmaceuticals to its role as a curing agent in polymers, its utility is extensive[1]. For researchers, scientists, and drug development professionals, a comprehensive understanding of DEA's solubility characteristics is not merely academic; it is a fundamental prerequisite for successful process development, reaction optimization, purification, and formulation. The choice of solvent dictates reaction kinetics, influences impurity profiles, and is paramount in downstream processing such as extractions and crystallizations.

This guide provides a detailed examination of the solubility of N,N-diethylaniline in a range of organic solvents. Moving beyond a simple data table, we will explore the underlying physicochemical principles that govern its solubility, present a detailed experimental protocol for its empirical determination, and discuss the practical implications for laboratory and industrial applications.

Physicochemical Profile of N,N-Diethylaniline

To understand the solubility of a compound, one must first understand the molecule itself. N,N-diethylaniline is an aromatic amine characterized by a benzene ring substituted with a diethylamino group. This structure imparts a unique combination of polarity and non-polarity. Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [2][3] |

| Molecular Weight | 149.23 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Density | ~0.938 g/mL at 25 °C | [4][6] |

| Boiling Point | ~217 °C | [4][7] |

| Melting Point | -38 °C | [4][6] |

| Water Solubility | Very slightly soluble (~0.139 g/L at 25 °C) | [6][7][8] |

| log P (n-octanol/water) | 3.31 - 3.90 | [3][6][8] |

The high log P value confirms the lipophilic (oil-loving) or hydrophobic (water-fearing) nature of N,N-diethylaniline, which is consistent with its very low solubility in water[6][8].

The Theoretical Basis for Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction[9][10]. This means solvents tend to dissolve solutes with similar intermolecular forces. The molecular structure of N,N-diethylaniline features:

-

A nonpolar phenyl ring and two ethyl groups , which contribute to van der Waals forces (specifically, London dispersion forces).

-

A polar tertiary nitrogen atom with a lone pair of electrons, creating a dipole moment and allowing it to act as a hydrogen bond acceptor.

These features allow N,N-diethylaniline to interact favorably with a wide range of organic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is driven by London dispersion forces between the aromatic ring and alkyl groups of DEA and the nonpolar solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Ethyl Acetate): Solubility is governed by dipole-dipole interactions between the polar C-N bond in DEA and the polar groups (e.g., carbonyl, ether) in the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): In addition to dispersion and dipole-dipole forces, DEA can act as a hydrogen bond acceptor (via its nitrogen lone pair) with the hydroxyl protons of the alcohol, further enhancing solubility[11].

Caption: Intermolecular forces governing DEA solubility.

Solubility Profile in Common Organic Solvents

Based on its molecular structure and empirical data, N,N-diethylaniline exhibits high solubility in most common organic solvents. The following table provides a qualitative summary. "Miscible" implies solubility in all proportions, forming a single homogeneous phase[12].

| Solvent Class | Solvent | Solubility/Miscibility |

| Alcohols | Ethanol, Methanol | Soluble / Miscible[1][2][13] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible[1][2][7] |

| Ketones | Acetone | Miscible[4][13][14] |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[11] |

| Halogenated Solvents | Dichloromethane, Chloroform | Slightly Miscible / Soluble[4][13] |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble |

| Nonpolar Alkanes | Hexane, Heptane | Soluble |

Note: While many sources use "soluble" and "miscible" interchangeably for DEA, miscibility represents the highest degree of solubility. For most practical laboratory purposes, DEA can be considered fully soluble in the solvents listed above.

Standard Protocol: Experimental Determination of Solubility

While theoretical principles provide excellent guidance, empirical determination is essential for obtaining precise quantitative data, especially for critical applications like pharmaceutical formulation. The isothermal shake-flask method is the most reliable and widely accepted technique for measuring equilibrium solubility[15][16].

Causality in Experimental Design

The validity of this protocol hinges on achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Agitation is used to maximize the surface area for dissolution, and a sufficient equilibration time is critical to ensure the solution is genuinely saturated. Strict temperature control is paramount, as solubility is highly temperature-dependent.

Step-by-Step Methodology

-

Materials and Equipment:

-

N,N-diethylaniline (solute) of known purity.

-

Selected organic solvent (solvent) of high purity.

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Glass vials or flasks with airtight seals.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, GC).

-

-

Experimental Procedure:

-

Preparation: Add an excess amount of N,N-diethylaniline to a known volume or mass of the solvent in a sealed flask. The excess is crucial to ensure saturation is reached and a solid/liquid phase remains at equilibrium.

-

Equilibration: Place the flask in the thermostatic shaker and agitate at a constant temperature for a predetermined period (e.g., 24 to 72 hours). The time required should be determined by preliminary experiments, ensuring that the measured concentration does not change over the final 24 hours.

-

Phase Separation: After equilibration, allow the flask to rest in the thermostatic bath for several hours to let the undissolved solute settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could cause precipitation[17].

-

Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent. Determine the concentration of N,N-diethylaniline using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature.

-

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Practical Implications and Applications

-

Organic Synthesis: The high solubility of DEA in common nonpolar and polar aprotic solvents like toluene, diethyl ether, and THF makes it an excellent choice as a reactant or catalyst in a wide variety of organic reactions[1]. Its miscibility with alcohols and acetone simplifies post-reaction workups and product isolation.

-

Purification: The differential solubility of amine salts provides a powerful purification tool. N,N-diethylaniline, being basic, reacts with acids to form salts. These amine salts are typically soluble in water but insoluble in nonpolar organic solvents like ether. This allows for the separation of DEA from non-basic organic impurities via acid-base extraction.

-

Drug Development: In pharmaceutical manufacturing, DEA may be used as a reagent or catalyst. Understanding its solubility is critical for ensuring it is fully dissolved in the reaction medium and for developing effective methods to remove it from the final active pharmaceutical ingredient (API).

-

Safety and Handling: In case of a spill, knowing that DEA is soluble in solvents like ethanol and acetone allows for the selection of appropriate cleaning agents. Conversely, its low water solubility means that aqueous flushing may be less effective and could lead to environmental contamination[6][8].

Conclusion

N,N-diethylaniline is a versatile organic compound whose utility is deeply connected to its favorable solubility profile. Its molecular structure, featuring both nonpolar and polar characteristics, allows it to be soluble or miscible in a vast array of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. This broad solubility simplifies its use in chemical synthesis and other applications. For high-precision work, the isothermal shake-flask method provides a robust and reliable means of quantifying its solubility, ensuring processes are both optimized and reproducible.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

Shandong Xuchen Chemical Technology Co,. Ltd. (n.d.). N,N-Diethylaniline CAS 91-66-7. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Gamsjäger, H., et al. (2008). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Loba Chemie. (n.d.). N,N-DIETHYLANILINE | 91-66-7. Retrieved from [Link]

-

Loba Chemie. (n.d.). Safety Data Sheet: N,N-DIETHYLANILINE AR. Retrieved from [Link]

-

MIT-IVY Industry Co., Ltd. (n.d.). N,N-Diethylaniline 91-66-7 professional manufacturer. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Srikanth, A. (n.d.). solubility experimental methods.pptx. Slideshare. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table / Solvent Polarity Chart. Retrieved from [Link]

-

Unbranded Chart. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 91-66-7: N,N-Diethylaniline | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. xcchemico.com [xcchemico.com]

- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. education.com [education.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. embibe.com [embibe.com]

- 12. Tableau de miscibilité des solvants [sigmaaldrich.com]

- 13. China N,N-Diethylaniline 91-66-7 professional manufacturer EINECS No.: 202-088-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 14. lobachemie.com [lobachemie.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N,N-diethylaniline

Introduction

N,N-diethylaniline, a tertiary amine with the chemical formula C₁₀H₁₅N, is a foundational precursor in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[1] Its molecular structure, featuring a diethylamino group attached to a benzene ring, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N,N-diethylaniline, grounded in established spectral databases and scientific principles.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the logical starting point for any spectroscopic analysis. The symmetry and electronic environment of each atom in N,N-diethylaniline directly dictate the resulting spectra.

Diagram 1: Annotated Structure of N,N-diethylaniline

A labeled diagram of N,N-diethylaniline for NMR assignments.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of N,N-diethylaniline is characterized by distinct signals for the aromatic and aliphatic protons.

Experimental Protocol Synopsis

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of N,N-diethylaniline in a deuterated solvent, typically chloroform-d (CDCl₃), and placing it in a high-field NMR spectrometer. The use of a deuterated solvent is critical to avoid overwhelming the analyte signals. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Interpretation and Causality

The ¹H NMR spectrum of N,N-diethylaniline shows three main groups of signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons of the ethyl groups.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic Protons (ortho, C2-H, C6-H) | ~6.62 | Triplet (t) | 2H | ~7.3 |

| Aromatic Protons (meta, C3-H, C5-H) | ~7.18 | Triplet of doublets (td) | 2H | ~7.8, ~1.5 |

| Aromatic Protons (para, C4-H) | ~6.69 | Triplet (t) | 1H | ~7.3 |

| Methylene Protons (-NCH₂CH₃) | ~3.35 | Quartet (q) | 4H | ~7.1 |

| Methyl Protons (-NCH₂CH₃) | ~1.17 | Triplet (t) | 6H | ~7.1 |

Note: Data is compiled and averaged from publicly available spectra. Precise values may vary slightly based on solvent and instrument frequency.[2]

Expert Insights:

-

The Ethyl Signature: The methylene (-CH₂-) protons at ~3.35 ppm appear as a quartet because they are adjacent to the three protons of the methyl group (n+1 rule, 3+1=4). Conversely, the methyl (-CH₃) protons at ~1.17 ppm are split into a triplet by the two neighboring methylene protons (2+1=3). This classic quartet-triplet pattern is a hallmark of an ethyl group.

-

Aromatic Region: The electron-donating nature of the diethylamino group causes the aromatic protons to be shielded compared to benzene (7.34 ppm). The ortho and para protons (~6.62 and ~6.69 ppm) are more shielded (shifted upfield) than the meta protons (~7.18 ppm) due to the resonance effect of the nitrogen lone pair.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon environment typically produces a single peak.

Experimental Protocol Synopsis

The methodology for ¹³C NMR is similar to ¹H NMR, using the same sample preparation. However, ¹³C NMR experiments require more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%).

Data Interpretation and Causality

The spectrum reveals six distinct carbon signals, corresponding to the four unique carbons in the aromatic ring and the two carbons of the ethyl groups.

| Assignment | Chemical Shift (δ) ppm |

| C1 (ipso, C-N) | ~147.8 |

| C3, C5 (meta) | ~129.2 |

| C2, C6 (ortho) | ~112.0 |

| C4 (para) | ~115.5 |

| Cα (-NCH₂CH₃) | ~44.3 |

| Cβ (-NCH₂CH₃) | ~12.6 |

Source: Spectral Database for Organic Compounds (SDBS)

Expert Insights:

-

Quaternary Carbon (C1): The ipso-carbon (C1), directly attached to the nitrogen, is the most deshielded aromatic carbon (~147.8 ppm) due to the electronegativity of the nitrogen atom.

-

Aliphatic Carbons: The methylene carbon (Cα) at ~44.3 ppm is significantly more deshielded than the terminal methyl carbon (Cβ) at ~12.6 ppm, a direct consequence of its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol Synopsis

For a liquid sample like N,N-diethylaniline, an IR spectrum can be obtained quickly by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates and analyzing it via Fourier-transform infrared (FTIR) spectroscopy.

Data Interpretation and Causality

The IR spectrum of N,N-diethylaniline displays several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3020 | C-H stretch | Aromatic |

| 2970-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |